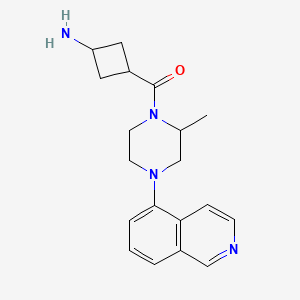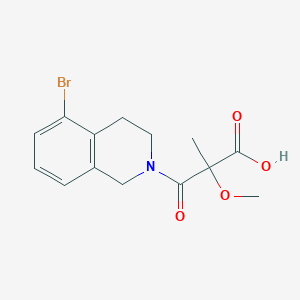![molecular formula C8H15ClN2O B7360045 6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)
6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method includes the use of methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride as a starting material . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest interactions with cellular signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
- 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride
Uniqueness
6-Aminospiro[33]heptane-2-carboxamide hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-aminospiro[3.3]heptane-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-3-8(4-6)1-5(2-8)7(10)11;/h5-6H,1-4,9H2,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGSRSORTHEHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methylsulfanylpropyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7359970.png)

![N-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3,3-dimethylpiperazine-1-carboxamide](/img/structure/B7359978.png)


![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7359991.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]-2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetamide](/img/structure/B7360000.png)
![2-[1-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7360002.png)
![4-[(Dimethylamino)methyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-ol](/img/structure/B7360012.png)

![N-[3-(methoxymethyl)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7360027.png)
![1-[5-(Acetamidomethyl)thiophene-2-carbonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7360033.png)
![tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate](/img/structure/B7360035.png)
![4,4,5,5-Tetramethyl-2-{3-methylbicyclo[1.1.1]pentan-1-yl}-1,3,2-dioxaborolane](/img/structure/B7360047.png)
